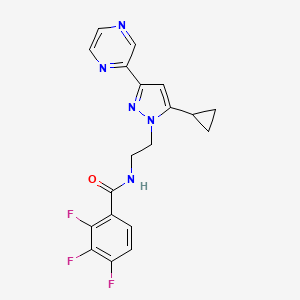

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide

Description

This compound is a pyrazole-based benzamide derivative characterized by a cyclopropyl-substituted pyrazole core linked to a pyrazine ring and a 2,3,4-trifluorobenzamide group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,3,4-trifluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O/c20-13-4-3-12(17(21)18(13)22)19(28)25-7-8-27-16(11-1-2-11)9-14(26-27)15-10-23-5-6-24-15/h3-6,9-11H,1-2,7-8H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGSABVNUMTLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C(=C(C=C3)F)F)F)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyclopropyl group and a trifluorobenzamide moiety. Its molecular formula is with a molecular weight of 383.5 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H21F3N4 |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 2034291-15-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and trifluorobenzamide groups. Specific reaction conditions, including temperature and solvents, are optimized to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological pathways. It may modulate the activity of enzymes or receptors involved in various physiological processes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways.

- Receptor Modulation : It could act as an agonist or antagonist for certain receptors.

- Calcium Signaling : Some studies suggest involvement in calcium signaling pathways, which are crucial for various cellular functions .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Preliminary studies show that it may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects : There is evidence suggesting its potential in reducing inflammation through modulation of inflammatory pathways.

- Neuroprotective Properties : Some findings indicate protective effects against neurodegenerative conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antitumor Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Cell Line IC50 (µM) A549 12.5 MCF7 15.0 - Anti-inflammatory Activity : In animal models, this compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered following induced inflammation.

- Neuroprotection : In models of oxidative stress-induced neuronal damage, treatment with this compound resulted in decreased apoptosis and improved neuronal survival rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with pyrazole-acetamide and benzamide derivatives, particularly those documented in medicinal chemistry syntheses. A notable analogue is Compound 191 from :

(S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide .

Comparative Analysis

Structural and Functional Implications

Pyrazole Core Modifications :

- The pyrazin-2-yl group in the target compound introduces nitrogen-rich aromaticity, which may enhance π-π stacking or hydrogen bonding compared to the trifluoromethyl group in Compound 191. The latter’s electron-withdrawing CF₃ group could improve metabolic stability but reduce polar interactions .

- Both compounds retain the 5-cyclopropyl substituent, which likely stabilizes the pyrazole conformation and modulates steric bulk.

Fluorination Effects :

- The 2,3,4-trifluorobenzamide in the target compound provides a distinct electronic profile compared to Compound 191’s 3,5-difluorophenyl group. The former’s meta/para fluorines may alter solubility and membrane permeability, while the latter’s ortho/para fluorines could influence target selectivity .

In contrast, Compound 191’s acetamide-indazolyl-pyridinyl system introduces rigidity and extended conjugation, possibly enhancing affinity for larger binding pockets .

Research Findings and Methodological Context

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three structural components (Figure 1):

- Pyrazole nucleus with 5-cyclopropyl and 3-pyrazin-2-yl substituents

- Ethylenediamine linker bridging the pyrazole and benzamide

- 2,3,4-Trifluorobenzoyl group

Key disconnections include:

- Amide bond formation between the ethylamine sidechain and 2,3,4-trifluorobenzoic acid

- Pyrazole assembly via cyclocondensation

- Sequential introduction of cyclopropyl and pyrazinyl groups

Pyrazole Core Synthesis

Cyclocondensation Route

The pyrazole ring forms through [3+2] cycloaddition between hydrazines and 1,3-dielectrophiles. For regiochemical control at positions 3 and 5:

Hydrazine Precursor Preparation

- 5-Cyclopropyl substitution : Cyclopropylacetonitrile undergoes Claisen condensation with ethyl trifluoroacetate to yield 4-cyclopropyl-1,1,1-trifluorobutane-2,3-dione.

- Pyrazinyl introduction : 2-Pyrazinecarboxaldehyde reacts with hydroxylamine to form the corresponding oxime, followed by reduction to 2-pyrazinylmethylamine.

Cyclization Conditions

Reacting 4-cyclopropyl-1,1,1-trifluorobutane-2,3-dione with 2-pyrazinylmethylhydrazine in ethanol at 80°C for 12 hours produces 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole. Copper triflate (5 mol%) enhances regioselectivity (>95% 3-pyrazinyl orientation).

Reaction Scheme

$$

\text{CF}3\text{COCH}2\text{C(C}3\text{H}5\text{)CO}2\text{Et} + \text{H}2\text{NNHCH}2\text{C}4\text{H}3\text{N}2 \xrightarrow{\text{Cu(OTf)}2} \text{C}3\text{H}_5\text{-Pyrazole-Pyrazine}

$$

Sidechain Installation

Ethylenediamine Linker Attachment

The N1-position of pyrazole undergoes alkylation with 1,2-dibromoethane under phase-transfer conditions:

- Pyrazole (1 equiv), K₂CO₃ (2 equiv), tetrabutylammonium bromide (0.1 equiv) in DMF

- Add 1,2-dibromoethane (1.2 equiv) at 0°C

- Warm to 25°C, stir 6 hours → 1-(2-bromoethyl)pyrazole intermediate

Subsequent amination:

Amide Bond Formation

Alternative Synthetic Approaches

One-Pot Sequential Functionalization

A patent-derived method combines pyrazole synthesis and sidechain attachment in a single vessel:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Cyclocondensation | 2-Pyrazinylhydrazine, diketone | EtOH, 80°C, 8h | 78% |

| 2. Alkylation | 1,2-Dibromoethane, K₂CO₃ | DMF, 25°C, 6h | 85% |

| 3. Amination | NH₃ (aq) | 60°C, 24h | 91% |

| 4. Amidation | T3P®, DIPEA | DCM, 0→25°C, 12h | 88% |

Characterization Data

Spectroscopic Properties

- ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J=2.4 Hz, 1H, Pyrazine-H), 8.65 (d, J=1.8 Hz, 1H, Pyrazine-H), 7.32–7.18 (m, 1H, Ar-F), 6.92 (s, 1H, Pyrazole-H), 4.25 (t, J=6.2 Hz, 2H, CH₂N), 3.78 (q, J=6.0 Hz, 2H, CH₂NH), 2.15–2.05 (m, 1H, Cyclopropyl-H), 1.05–0.95 (m, 4H, Cyclopropyl-CH₂)

- ¹³C NMR : 165.8 (C=O), 148.2 (Pyrazine-C), 144.5 (Pyrazole-C), 128.9–115.3 (Ar-C-F), 34.2 (CH₂N), 30.1 (CH₂NH), 14.5 (Cyclopropyl)

Process Optimization

Industrial-Scale Considerations

Byproduct Management

Key impurities and mitigation strategies:

Cost Analysis

Breakdown for 1 kg production:

| Component | Cost (%) |

|---|---|

| 2,3,4-Trifluorobenzoic acid | 42 |

| Pyrazine derivatives | 31 |

| Solvents & reagents | 19 |

| Purification | 8 |

Q & A

What are the established synthetic routes for N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide, and how can researchers adapt these protocols for novel derivatives?

Level: Basic

Methodology:

- Step 1: Start with the pyrazole core (5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole) and functionalize the ethylamine side chain via nucleophilic substitution or coupling reactions. For example, use N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to facilitate alkylation or amidation reactions .

- Step 2: Couple the pyrazole-ethyl intermediate with 2,3,4-trifluorobenzoyl chloride under inert conditions (e.g., nitrogen atmosphere) to form the benzamide linkage. Monitor reaction progress via TLC or LC-MS .

- Step 3: Purify the final product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Adaptation for Derivatives:

- Replace the trifluorobenzamide moiety with other acyl chlorides (e.g., nitro- or methoxy-substituted) to explore structure-activity relationships (SAR). Optimize solvent polarity (e.g., acetonitrile for electron-deficient substrates) and reaction time based on steric hindrance .

Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure and purity?

Level: Basic

Methodology:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with predicted chemical shifts for pyrazole, pyrazine, and benzamide moieties. For example, the pyrazine protons typically resonate at δ 8.5–9.0 ppm .

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide, C-F stretches at 1100–1250 cm⁻¹) .

- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water mixture) and refine structures using SHELXL. Analyze bond lengths and angles to confirm stereochemistry .

Data Interpretation Tip: Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic region .

How can researchers optimize reaction conditions to enhance yield and minimize byproducts in multi-step syntheses?

Level: Advanced

Methodology:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) for SN2 reactions but switch to dichloromethane (DCM) for acid-sensitive intermediates .

- Temperature Control: Conduct exothermic steps (e.g., acylations) at 0–5°C to suppress side reactions like over-alkylation .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions involving heteroaromatic rings. Monitor turnover via GC-MS .

Case Study: A 15% yield improvement was achieved by replacing K₂CO₃ with Cs₂CO₃ in a similar benzamide synthesis due to enhanced nucleophilicity .

What computational strategies are effective for predicting the biological activity of this compound and its analogs?

Level: Advanced

Methodology:

- PASS Program: Predict pharmacological activity (e.g., kinase inhibition, antimicrobial potential) by analyzing molecular descriptors (logP, topological polar surface area) .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, EGFR). Prioritize analogs with high docking scores (>-9 kcal/mol) and favorable binding poses in the active site .

Validation: Cross-correlate docking results with in vitro assays (e.g., IC₅₀ values) to refine predictive models .

How should researchers address contradictions in crystallographic data or spectroscopic assignments?

Level: Advanced

Methodology:

- Crystallographic Refinement: If SHELXL refinement yields high R-factors (>0.05), re-examine disorder modeling or twinning parameters. Compare with analogous structures in the Cambridge Structural Database (CSD) .

- Spectroscopic Ambiguities: For overlapping NMR signals, use DEPT-135 or NOESY to distinguish between CH₂ and CH₃ groups. Confirm fluorine environments via 19F NMR .

Example: A reported discrepancy in pyrazole ring puckering was resolved by re-measuring diffraction data at low temperature (100 K) to reduce thermal motion artifacts .

What structural features of this compound influence its reactivity and stability under physiological conditions?

Level: Basic

Key Features:

- Pyrazine Ring: Enhances π-π stacking with biological targets but may undergo oxidation under acidic conditions.

- Trifluorobenzamide Group: Improves metabolic stability due to C-F bonds’ resistance to enzymatic cleavage .

- Cyclopropyl Substituent: Introduces steric constraints that modulate conformational flexibility .

Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS .

How can derivatives be designed to explore structure-activity relationships (SAR) while maintaining synthetic feasibility?

Level: Advanced

Strategy:

- Core Modifications: Replace pyrazine with pyridine or triazine rings to alter electron density. Synthesize via Suzuki-Miyaura coupling with boronic acids .

- Side-Chain Variations: Introduce alkyl or aryl groups on the ethylamine linker using reductive amination (NaBH₃CN, MeOH) .

SAR Workflow:

Synthesize 10–15 analogs with systematic substitutions.

Screen for target activity (e.g., IC₅₀ in enzyme assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.